4-(((4-methylthiazol-2-yl)thio)methyl)-N-phenylpiperidine-1-carboxamide
Description
Properties
IUPAC Name |
4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-N-phenylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS2/c1-13-11-22-17(18-13)23-12-14-7-9-20(10-8-14)16(21)19-15-5-3-2-4-6-15/h2-6,11,14H,7-10,12H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSEGAHSZAQYBCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2CCN(CC2)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((4-methylthiazol-2-yl)thio)methyl)-N-phenylpiperidine-1-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of solvents such as dioxane and catalysts like triethylamine (TEA) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale multicomponent reactions (MCRs) to improve efficiency and yield. These reactions are designed to be sustainable and cost-effective, often utilizing one-pot synthesis techniques to minimize waste and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
4-(((4-methylthiazol-2-yl)thio)methyl)-N-phenylpiperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, 4-(((4-methylthiazol-2-yl)thio)methyl)-N-phenylpiperidine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases, including cancer .
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality.
Mechanism of Action
The mechanism of action of 4-(((4-methylthiazol-2-yl)thio)methyl)-N-phenylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s structural analogs (e.g., those in and ) highlight key similarities and differences:
Key Findings from Analogous Compounds
Compound: As a cephalosporin derivative, it targets bacterial cell wall synthesis via PBPs. The tetrazole-thio group acts as a bioisostere, enhancing stability against β-lactamases . The disodium salt formulation improves aqueous solubility, critical for intravenous administration.
- The fused benzoxazolothiazole system confers rigidity, likely enhancing binding affinity to flat enzymatic pockets (e.g., kinase ATP-binding sites).
- Single-crystal X-ray data (R factor = 0.059) confirm a planar conformation, suggesting predictable molecular interactions .
Hypothesized Pharmacokinetic Properties of Target Compound
- Solubility : Lower than ’s ionic compound but higher than ’s aromatic system due to the methylthiazole’s balance of hydrophobicity and polarity.
- Metabolic Stability : The thioether linkage may resist oxidative metabolism better than ester or amide bonds.
- Target Engagement : The methylthiazole-thio group could mimic ATP’s adenine moiety, positioning the compound as a kinase inhibitor candidate.
Biological Activity
4-(((4-methylthiazol-2-yl)thio)methyl)-N-phenylpiperidine-1-carboxamide is a synthetic organic compound that combines a thiazole moiety with a piperidine core. This unique structure suggests significant potential for various biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound's design is based on the known pharmacological properties of thiazole and piperidine derivatives, which have been associated with antimicrobial, anticancer, and analgesic effects.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 300.41 g/mol. The compound features:
- A thiazole ring which is known for its diverse biological activities.
- A piperidine core that enhances the compound's interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the thiazole derivative.
- Introduction of the piperidine core.
- Coupling reactions to form the final carboxamide structure.
The synthesis requires careful control of reaction conditions to ensure high yields and purity, often verified through techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Antimicrobial Activity
Compounds containing thiazole rings are well-documented for their antimicrobial properties. In vitro studies have shown that derivatives similar to this compound exhibit significant activity against various pathogens. For instance, research indicates that thiazole derivatives can inhibit bacterial growth effectively .
Analgesic Properties
Research has suggested that piperidine derivatives can act as selective μ-opioid receptor ligands, which are crucial in pain management. The presence of the thiazole moiety may enhance the binding affinity and selectivity towards these receptors, leading to increased analgesic efficacy .
Anticancer Potential
The structural components of this compound suggest potential anticancer activity. Thiazole compounds have been shown to exhibit cytotoxic effects against various cancer cell lines, indicating that this compound may also possess similar properties .
Case Studies
A study evaluated several analogs of thiazole and piperidine derivatives for their biological activities. The results indicated that modifications in the thiazole ring significantly influenced the antimicrobial and anticancer properties of the compounds tested .
Another research effort focused on the interaction of similar compounds with monoamine oxidase (MAO), revealing that certain structural features enhance neuroprotective effects while minimizing toxicity .
Q & A
Basic: What synthetic methodologies are recommended for preparing 4-(((4-methylthiazol-2-yl)thio)methyl)-N-phenylpiperidine-1-carboxamide, and how can purity be optimized?
Answer:
The compound’s synthesis involves coupling a thiazole-thioether moiety to a piperidine-carboxamide scaffold. A validated approach includes:
- Step 1 : React 4-methylthiazole-2-thiol with a chloromethyl intermediate (e.g., chloromethylpiperidine) under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether linkage .
- Step 2 : Introduce the phenylcarboxamide group via carbodiimide-mediated coupling (e.g., EDCI/HOBt) between the piperidine amine and phenyl isocyanate .
- Purity optimization : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to achieve >98% purity. Monitor intermediates by TLC and confirm final structure via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
Basic: How should researchers design initial biological screening assays for this compound?
Answer:
Prioritize target classes based on structural analogs:
- Enzyme inhibition : Screen against proteases (e.g., D1 protease) using fluorescence-based assays (e.g., FRET substrates) due to the piperidine-carboxamide group’s affinity for catalytic sites .
- Receptor binding : Employ radioligand displacement assays (e.g., CB1 cannabinoid receptor) given the compound’s similarity to piperidine-containing antagonists .
- Cellular viability : Test in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ calculations to assess cytotoxicity .
Advanced: How can structure-activity relationship (SAR) studies be systematically conducted to optimize this compound’s bioactivity?
Answer:
- Core modifications : Replace the 4-methylthiazole with substituted thiazoles (e.g., 4-fluorophenylthiazole) to evaluate electronic effects on receptor binding .
- Linker flexibility : Vary the methylene spacer between thiazole and piperidine (e.g., ethylene, propylene) to probe steric tolerance .
- Piperidine substitutions : Introduce bulkier groups (e.g., 2,2,6,6-tetramethylpiperidine) to assess conformational rigidity’s impact on selectivity .
- Data analysis : Use CoMFA or molecular docking (e.g., AutoDock Vina) to correlate structural changes with activity trends .
Advanced: What crystallographic or computational tools are critical for resolving contradictions in binding mode predictions?
Answer:
- Single-crystal X-ray diffraction : Resolve the compound’s 3D conformation to identify key interactions (e.g., hydrogen bonds between the carboxamide and active-site residues) .
- Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes (e.g., CB1 receptor) to reconcile discrepancies between docking predictions and experimental IC₅₀ values .
- Electrostatic potential maps : Use DFT calculations (e.g., Gaussian 09) to map charge distribution and explain paradoxical binding affinities across receptor subtypes .
Advanced: How can researchers address discrepancies in biological activity data across different assay conditions?
Answer:
- Control standardization : Use reference compounds (e.g., ML277 for ion channel assays) to normalize inter-lab variability .
- Buffer optimization : Test activity in varying pH (5.5–7.4) and ionic strength conditions to identify stability-linked false negatives .
- Meta-analysis : Apply statistical tools (e.g., Grubbs’ test) to exclude outliers and validate reproducibility across ≥3 independent replicates .
Basic: What analytical techniques are essential for characterizing this compound’s stability under storage?
Answer:
- Accelerated degradation studies : Store at 40°C/75% RH for 4 weeks and analyze by HPLC for decomposition products (e.g., thioether oxidation) .
- Mass spectrometry : Identify degradation pathways (e.g., hydrolysis of the carboxamide group) via LC-MS/MS .
- Thermogravimetric analysis (TGA) : Determine thermal stability thresholds (e.g., decomposition above 150°C) .
Advanced: What strategies are recommended for identifying off-target interactions to mitigate toxicity risks?
Answer:
- Proteome-wide profiling : Use affinity chromatography with immobilized compound to capture binding partners, followed by LC-MS/MS identification .
- Kinase panel screening : Test against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) due to thiazole’s affinity for ATP-binding pockets .
- Transcriptomics : Treat model organisms (e.g., C. elegans) and analyze RNA-seq data to detect pathways altered by off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
